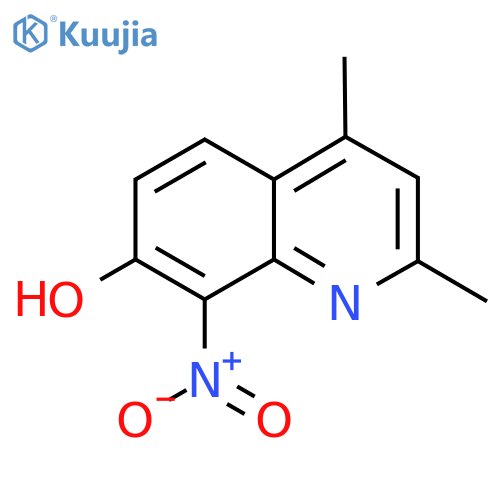

Cas no 1378259-98-3 (2,4-Dimethyl-8-nitroquinolin-7-ol)

1378259-98-3 structure

商品名:2,4-Dimethyl-8-nitroquinolin-7-ol

2,4-Dimethyl-8-nitroquinolin-7-ol 化学的及び物理的性質

名前と識別子

-

- 1378259-98-3

- 2,4-Dimethyl-8-nitroquinolin-7-ol

- 2,4-Dimethyl-8-nitro-quinolin-7-ol

- SB71088

-

- インチ: 1S/C11H10N2O3/c1-6-5-7(2)12-10-8(6)3-4-9(14)11(10)13(15)16/h3-5,14H,1-2H3

- InChIKey: VEQFJBSUFFCICP-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2=C(C)C=C(C)N=C2C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 218.06914219g/mol

- どういたいしつりょう: 218.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3

2,4-Dimethyl-8-nitroquinolin-7-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM245160-1g |

2,4-Dimethyl-8-nitroquinolin-7-ol |

1378259-98-3 | 97% | 1g |

$561 | 2021-08-04 | |

| Chemenu | CM245160-10g |

2,4-Dimethyl-8-nitroquinolin-7-ol |

1378259-98-3 | 97% | 10g |

$1772 | 2021-08-04 | |

| Chemenu | CM245160-1g |

2,4-Dimethyl-8-nitroquinolin-7-ol |

1378259-98-3 | 97% | 1g |

$594 | 2022-06-13 | |

| Chemenu | CM245160-5g |

2,4-Dimethyl-8-nitroquinolin-7-ol |

1378259-98-3 | 97% | 5g |

$1346 | 2021-08-04 |

2,4-Dimethyl-8-nitroquinolin-7-ol 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1378259-98-3 (2,4-Dimethyl-8-nitroquinolin-7-ol) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬